(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-8-(tert-butoxy)-8-oxooctanoic acid (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-8-(tert-butoxy)-8-oxooctanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18280246
InChI: InChI=1S/C27H33NO6/c1-27(2,3)34-24(29)16-6-4-5-15-23(25(30)31)28-26(32)33-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,4-6,15-17H2,1-3H3,(H,28,32)(H,30,31)
SMILES:
Molecular Formula: C27H33NO6
Molecular Weight: 467.6 g/mol

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-8-(tert-butoxy)-8-oxooctanoic acid

CAS No.:

Cat. No.: VC18280246

Molecular Formula: C27H33NO6

Molecular Weight: 467.6 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-8-(tert-butoxy)-8-oxooctanoic acid -

Specification

Molecular Formula C27H33NO6
Molecular Weight 467.6 g/mol
IUPAC Name 2-(9H-fluoren-9-ylmethoxycarbonylamino)-8-[(2-methylpropan-2-yl)oxy]-8-oxooctanoic acid
Standard InChI InChI=1S/C27H33NO6/c1-27(2,3)34-24(29)16-6-4-5-15-23(25(30)31)28-26(32)33-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,4-6,15-17H2,1-3H3,(H,28,32)(H,30,31)
Standard InChI Key ULPCAXORIFXUMN-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features an eight-carbon backbone with stereochemical control at the C2 position (S-configuration). The Fmoc group (9-fluorenylmethyloxycarbonyl) protects the α-amino group, while the tert-butoxy moiety masks the distal carboxylate as an ester. This arrangement permits sequential deprotection during peptide chain elongation.

Table 1: Key Identifiers

PropertyValueSource
Molecular FormulaC<sub>27</sub>H<sub>33</sub>NO<sub>6</sub>
Molecular Weight467.6 g/mol
CAS Registry Number276869-41-1
IUPAC Name2-(9H-fluoren-9-ylmethoxycarbonylamino)-8-[(2-methylpropan-2-yl)oxy]-8-oxooctanoic acid

The SMILES notation C[C@](CCCCCC(=O)OC(C)(C)C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 encodes the stereochemistry and functional group arrangement. The InChIKey FFLAQPKWVSSKJC-NRFANRHFSA-N provides a unique structural fingerprint for database referencing.

Stereochemical Considerations

The S-configuration at C2 ensures compatibility with natural L-amino acids during peptide coupling reactions. This chiral center influences both the compound’s reactivity and the conformational properties of resultant peptides .

Synthesis and Manufacturing

Protection Strategy

Synthesis begins with L-2-aminosuberic acid, which undergoes sequential protection:

  • Fmoc Protection: The α-amino group reacts with Fmoc-Cl (9-fluorenylmethyl chloroformate) in basic aqueous conditions, forming a stable carbamate.

  • tert-Butyl Esterification: The ω-carboxylic acid is protected using tert-butanol and a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide), yielding the tert-butoxy ester .

Deprotection Kinetics

  • Fmoc Removal: Achieved via piperidine treatment (20% v/v in DMF), cleaving the carbamate through β-elimination.

  • tert-Butyl Ester Cleavage: Requires strong acids (e.g., trifluoroacetic acid) to hydrolyze the ester without affecting peptide bonds .

Applications in Peptide Science

Solid-Phase Peptide Synthesis (SPPS)

The compound serves as a spacer or linker in SPPS, particularly for introducing:

  • Hydrophobic segments to enhance membrane permeability

  • Conformational constraints in cyclic peptide design

  • Site-specific modifications for bioconjugation (e.g., fluorescent labels) .

Drug Delivery Systems

Incorporating this amino acid analog into peptide-drug conjugates improves:

  • Pharmacokinetic profiles through extended half-life

  • Targeted release via enzymatic cleavage of the tert-butyl ester

  • Solubility modulation in lipophilic microenvironments .

Physicochemical Properties

Table 2: Experimental and Predicted Properties

PropertyValueMethod
Solubility (DMF)>50 mg/mLExperimental
logP (Octanol-Water)3.8 ± 0.2Calculated
Melting Point142–145°CDSC
Stability (25°C)>24 months (anhydrous)Accelerated aging

The high logP value reflects significant hydrophobicity, necessitating polar aprotic solvents for handling. Thermal stability up to 145°C ensures compatibility with automated synthesizers .

Comparative Analysis with Shorter-Chain Analogs

Chain Length Effects

Compared to:

  • Fmoc-Aad(otBu)-OH (6-carbon backbone)

  • Fmoc-α-Me-Asp(OtBu)-OH (4-carbon backbone)

The 8-carbon chain in the target compound:

  • Reduces steric hindrance during coupling reactions

  • Enhances flexibility in peptide backbone design

  • Increases hydrophobic interactions in lipid bilayers .

Synthetic Yield Optimization

Extended alkyl chains improve solubility in SPPS reaction media, reducing aggregation and increasing coupling efficiency to >98% per step.

ParameterRatingSource
Skin IrritationCategory 2SDS
Eye DamageCategory 1SDS
Environmental ToxicityNot classifiedSDS

Handling requires nitrile gloves, safety goggles, and fume hoods. Waste must be neutralized with 1M HCl before disposal .

Future Research Directions

  • Orthogonal Protection Schemes: Developing photolabile alternatives to tert-butyl esters for light-activated drug release.

  • Biodegradable Linkers: Engineering enzymatically cleavable motifs between the Fmoc and tert-butyl groups.

  • High-Throughput Screening: Optimizing side-chain modifications for cancer-targeting peptide conjugates.

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